SUVN-502 dimesylate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

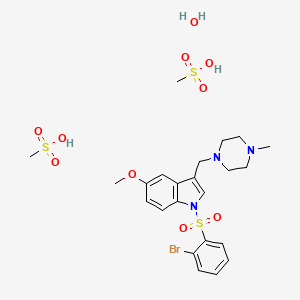

SUVN-502 dimesylate monohydrate is a novel, potent, safe, highly selective, and orally active antagonist at a central nervous system serotonin receptor site 5-HT6. It is intended for the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia . This compound has shown promise in preclinical models of cognitive deterioration, suggesting its potential role in treating dementia related to Alzheimer’s disease .

Preparation Methods

The synthetic route for SUVN-502 dimesylate monohydrate involves the preparation of 1-(2-bromobenzenesulfonyl)-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole, followed by its conversion to the dimesylate monohydrate form . The reaction conditions typically involve the use of organic solvents and reagents under controlled temperature and pressure conditions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and stability of the final product .

Chemical Reactions Analysis

SUVN-502 dimesylate monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

SUVN-502 dimesylate monohydrate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of serotonin receptor antagonists.

Biology: It is used in preclinical studies to understand its effects on cognitive functions and neurotransmission.

Medicine: It is being investigated for its potential to treat cognitive disorders such as Alzheimer’s disease and schizophrenia.

Industry: It may be used in the development of new therapeutic agents targeting serotonin receptors

Mechanism of Action

SUVN-502 dimesylate monohydrate exerts its effects by selectively antagonizing the 5-HT6 serotonin receptor. This receptor is primarily expressed in the brain and is involved in neurotransmission related to cognition and memory. By blocking this receptor, this compound increases cholinergic and glutamatergic signaling, which can improve cognitive functions . The molecular targets and pathways involved include the modulation of cholinergic and glutamatergic neurotransmission in relevant brain regions .

Comparison with Similar Compounds

SUVN-502 dimesylate monohydrate is unique due to its high selectivity and potency as a 5-HT6 receptor antagonist. Similar compounds include:

- Intepirdine

- Idalopirdine

- Dimebon

- PF-05212377

These compounds also target the 5-HT6 receptor but have been discontinued due to lack of efficacy . This compound stands out due to its superior pharmacokinetic profile and potential therapeutic benefits .

Properties

CAS No. |

1791396-45-6 |

|---|---|

Molecular Formula |

C23H34BrN3O10S3 |

Molecular Weight |

688.6 g/mol |

IUPAC Name |

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C21H24BrN3O3S.2CH4O3S.H2O/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4;/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4);1H2 |

InChI Key |

XKDCUJBWVGDNSH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)